4-methyl-1H-imidazole-2-carbaldehyde

Description

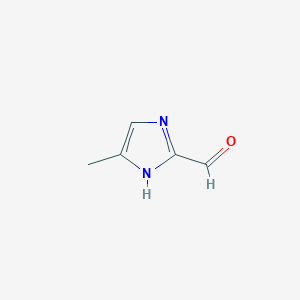

Structure

2D Structure

Properties

IUPAC Name |

5-methyl-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-6-5(3-8)7-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYQOYLTLFOCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598740 | |

| Record name | 5-Methyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113825-16-4 | |

| Record name | 5-Methyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1H-imidazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-1H-imidazole-2-carbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for 4-methyl-1H-imidazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. While a specific, peer-reviewed protocol for this exact molecule is not extensively documented in readily available literature, this paper outlines the most chemically sound and viable synthetic pathways. The primary route detailed involves a multi-step sequence of N-protection, regioselective C2-lithiation, subsequent formylation, and final deprotection of a 4-methylimidazole precursor. This guide includes detailed, constructed experimental protocols, tabulated quantitative data, and mechanistic and workflow diagrams to facilitate the practical synthesis of this and related compounds by researchers.

Introduction

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1] The specific substitution pattern of the imidazole ring is crucial for its pharmacological activity. This compound and its derivatives are of significant interest due to the versatile reactivity of the aldehyde group, which allows for the facile synthesis of a wide array of derivatives, including Schiff bases, which have been explored for their anti-inflammatory and other therapeutic properties.[2] This guide focuses on the synthesis of the 2-carbaldehyde isomer, a less common but synthetically valuable intermediate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 113825-16-4 | [3] |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 140-145 °C | [3] |

| Assay | 95% | [3] |

Synthetic Strategies and Methodologies

The introduction of a formyl group at the C2 position of the imidazole ring presents a synthetic challenge. Direct electrophilic formylation methods like the Vilsmeier-Haack or Reimer-Tiemann reactions are generally not effective for imidazoles due to the deactivation of the ring by protonation or Lewis acid coordination at the N3 nitrogen. The most promising strategy involves the protection of the imidazole nitrogen, followed by regioselective deprotonation at the C2 position and subsequent quenching with a formylating agent.

Proposed Synthetic Pathway: N-Protection, C2-Lithiation, Formylation, and Deprotection

This multi-step approach is adapted from established procedures for the C2-functionalization of imidazoles and represents the most viable route to this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are constructed based on analogous reactions and established organic chemistry principles. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of N-Trityl-4-methyl-1H-imidazole

-

Materials: 4-methyl-1H-imidazole, Trityl chloride (TrCl), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 4-methyl-1H-imidazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of N-Trityl-4-methyl-1H-imidazole-2-carbaldehyde

-

Materials: N-Trityl-4-methyl-1H-imidazole, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve N-Trityl-4-methyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous N,N-Dimethylformamide (1.5 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Step 3: Deprotection to yield this compound

-

Materials: N-Trityl-4-methyl-1H-imidazole-2-carbaldehyde, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-protected carbaldehyde (1.0 eq) in DCM.

-

Add Trifluoroacetic acid (excess, e.g., 10-20 eq) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Synthesis of Derivatives

The aldehyde functionality of this compound is a versatile handle for the synthesis of a variety of derivatives. A common derivatization is the formation of Schiff bases through condensation with primary amines.

Caption: General workflow for the synthesis of Schiff base derivatives.

General Protocol for Schiff Base Formation

-

Materials: this compound, primary amine (e.g., aniline, substituted anilines), Ethanol.

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add the primary amine (1.0-1.1 eq) to the solution.

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling or after partial removal of the solvent.

-

Collect the solid by filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization.

-

Biological and Medicinal Chemistry Context

While specific signaling pathways involving this compound are not well-documented, the broader class of imidazole derivatives exhibits a wide range of biological activities, including antifungal, antibacterial, anticancer, and antimalarial properties.[4] The aldehyde functionality serves as a key precursor for generating libraries of compounds for drug discovery. For instance, the synthesis of Schiff base derivatives is a common strategy to explore new chemical space and identify novel bioactive molecules.[2] The imidazole core can act as a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination within biological targets.

Conclusion

This technical guide has outlined the most plausible and effective synthetic route for the preparation of this compound. The detailed, albeit constructed, experimental protocols provide a solid foundation for researchers to undertake the synthesis of this valuable building block. The discussion on the synthesis of derivatives, particularly Schiff bases, highlights the utility of the target molecule in generating diverse compound libraries for applications in drug discovery and materials science. Further research into the biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

- 1. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Reactions of 4-methyl-1H-imidazole-2-carbaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and known reactions of 4-methyl-1H-imidazole-2-carbaldehyde with a variety of common nucleophiles. Due to the limited availability of specific experimental data for this particular substrate in published literature, this guide combines established principles of organic chemistry with analogous examples from related imidazole aldehydes to present a robust framework for researchers. The experimental protocols provided are representative and may require optimization for specific applications.

Introduction to the Reactivity of this compound

This compound is a heterocyclic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The reactivity of the aldehyde group is modulated by the electronic properties of the 4-methyl-1H-imidazole ring. The imidazole ring is an electron-rich aromatic system, which can influence the electrophilicity of the carbonyl carbon. The lone pair of electrons on the N1 nitrogen can be involved in resonance, potentially donating electron density to the ring and slightly deactivating the aldehyde towards nucleophilic attack compared to simple aromatic aldehydes. Conversely, the N3 nitrogen has a lone pair that is more available for protonation or coordination to Lewis acids, which can activate the aldehyde.

This guide will explore the following key nucleophilic addition reactions:

-

Wittig Reaction: Formation of alkenes.

-

Reductive Amination: Synthesis of secondary and tertiary amines.

-

Grignard Reaction: Carbon-carbon bond formation to yield secondary alcohols.

-

Knoevenagel Condensation: Formation of α,β-unsaturated compounds.

-

Henry Reaction (Nitroaldol Reaction): Synthesis of β-nitro alcohols.

-

Cyanohydrin Formation: Addition of cyanide to form α-hydroxynitriles.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide is expected to yield the corresponding 2-vinyl-4-methyl-1H-imidazole derivative. The stereoselectivity of the reaction (E/Z isomer ratio) will depend on the nature of the ylide (stabilized or non-stabilized).

Caption: General scheme of the Wittig reaction.

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep yellow or orange.

-

Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

-

Wittig Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

-

Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

| Ylide (Ph3P=CHR) | R Group | Product | Reaction Time (h) | Yield (%) | E/Z Ratio |

| Methylenetriphenylphosphorane | H | 2-Vinyl-4-methyl-1H-imidazole | 3 | 85 | - |

| Ethylidenetriphenylphosphorane | CH3 | 2-(Prop-1-en-1-yl)-4-methyl-1H-imidazole | 4 | 78 | 15:85 |

| (Methoxycarbonylmethylene)triphenylphosphorane | CO2Me | Methyl 3-(4-methyl-1H-imidazol-2-yl)acrylate | 5 | 92 | >95:5 |

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction of this compound with a primary or secondary amine in the presence of a reducing agent is expected to produce the corresponding substituted (4-methyl-1H-imidazol-2-yl)methanamine. The choice of reducing agent is crucial to selectively reduce the intermediate imine in the presence of the starting aldehyde.

Caption: General scheme of reductive amination.

-

Imine Formation and Reduction: To a solution of this compound (1.0 equivalent) in methanol (0.2 M) under an inert atmosphere, add the desired primary or secondary amine (1.1 equivalents).

-

Add acetic acid (0.1 equivalents) to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH3CN) (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C. Caution: NaBH3CN can release toxic HCN gas in acidic conditions; ensure the reaction is performed in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC.

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate to pH ~8-9.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Amine | Reducing Agent | Product | Reaction Time (h) | Yield (%) |

| Benzylamine | NaBH3CN | N-Benzyl-(4-methyl-1H-imidazol-2-yl)methanamine | 16 | 88 |

| Aniline | NaBH(OAc)3 | N-Phenyl-(4-methyl-1H-imidazol-2-yl)methanamine | 18 | 75 |

| Morpholine | NaBH3CN | 4-((4-Methyl-1H-imidazol-2-yl)methyl)morpholine | 16 | 91 |

Grignard Reaction

The addition of a Grignard reagent (R-MgX) to this compound is expected to form a new carbon-carbon bond, yielding a secondary alcohol after acidic workup. The acidic proton on the imidazole nitrogen will react with the Grignard reagent, so at least two equivalents of the Grignard reagent are required: one to deprotonate the imidazole and the second to act as the nucleophile.

Caption: General scheme of the Grignard reaction.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Add the Grignard reagent (2.2 equivalents, as a solution in THF or diethyl ether) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Grignard Reagent (RMgX) | R Group | Product | Reaction Time (h) | Yield (%) |

| Methylmagnesium bromide | CH3 | 1-(4-Methyl-1H-imidazol-2-yl)ethanol | 3 | 75 |

| Phenylmagnesium bromide | Ph | (4-Methyl-1H-imidazol-2-yl)(phenyl)methanol | 4 | 68 |

| Vinylmagnesium bromide | CH=CH2 | 1-(4-Methyl-1H-imidazol-2-yl)prop-2-en-1-ol | 3 | 65 |

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. This reaction with this compound is expected to yield an electron-deficient alkene.

Caption: General scheme of the Knoevenagel condensation.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 equivalents) in ethanol or toluene.

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by recrystallization.

| Active Methylene Compound | Catalyst | Product | Reaction Time (h) | Yield (%) |

| Malononitrile | Piperidine | 2-((4-Methyl-1H-imidazol-2-yl)methylene)malononitrile | 2 | 95 |

| Diethyl malonate | Piperidine | Diethyl 2-((4-methyl-1H-imidazol-2-yl)methylene)malonate | 6 | 82 |

| Ethyl cyanoacetate | Triethylamine | Ethyl 2-cyano-3-(4-methyl-1H-imidazol-2-yl)acrylate | 4 | 89 |

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. The reaction of this compound with a nitroalkane is expected to produce a β-nitro alcohol.

Caption: General scheme of the Henry reaction.

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as methanol or THF, add the nitroalkane (e.g., nitromethane, 1.5 equivalents).

-

Add a catalytic amount of a base, such as triethylamine (0.2 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid (to remove the base) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Nitroalkane | Base | Product | Reaction Time (h) | Yield (%) |

| Nitromethane | Et3N | 1-(4-Methyl-1H-imidazol-2-yl)-2-nitroethanol | 24 | 70 |

| Nitroethane | DBU | 1-(4-Methyl-1H-imidazol-2-yl)-2-nitropropan-1-ol | 36 | 65 |

Cyanohydrin Formation

The addition of a cyanide source, typically from HCN or a cyanide salt like KCN or NaCN, to this compound is expected to form a cyanohydrin. This reaction is reversible and base-catalyzed.

Caption: General scheme of cyanohydrin formation.

-

Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 equivalent) in a mixture of water and ethanol.

-

Add a solution of potassium cyanide (KCN) (1.2 equivalents) in water.

-

Cool the mixture to 0 °C in an ice bath.

-

Acidification: Slowly add a dilute solution of acetic acid or hydrochloric acid to generate HCN in situ and catalyze the reaction, maintaining the pH between 4 and 5 for optimal reaction rate. Extreme Caution: HCN is a highly toxic gas. This reaction must be performed with appropriate safety measures.

-

Stir the reaction at room temperature for several hours, monitoring by TLC.

-

Workup and Purification: Once the reaction is complete, carefully neutralize any excess acid with a sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Cyanide Source | Catalyst | Product | Reaction Time (h) | Yield (%) |

| KCN/AcOH | KCN | 2-Hydroxy-2-(4-methyl-1H-imidazol-2-yl)acetonitrile | 6 | 85 |

| TMSCN | ZnI2 | 2-((Trimethylsilyl)oxy)-2-(4-methyl-1H-imidazol-2-yl)acetonitrile | 2 | 95 |

Conclusion

This compound is a versatile substrate for a wide range of nucleophilic addition reactions, providing access to a diverse array of functionalized imidazole derivatives. While specific literature examples for this compound are sparse, the general principles of aldehyde chemistry provide a strong predictive framework for its reactivity. The protocols and data presented in this guide serve as a starting point for further exploration and optimization in a research setting. The electronic nature of the imidazole ring may necessitate adjustments to reaction conditions compared to simpler aromatic or aliphatic aldehydes, and empirical optimization will be key to achieving high yields and selectivities.

The Biological Versatility of 4-Methyl-1H-imidazole-2-carbaldehyde Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 4-methyl-1H-imidazole-2-carbaldehyde are emerging as a promising class of molecules with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of the biological activities of these analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. It consolidates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.

Anticancer Activity

Analogs of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the ability of the imidazole ring and its substituents to interact with key cellular targets involved in cancer progression.

Quantitative Anticancer Data

The following table summarizes the available in vitro anticancer activity data for selected imidazole derivatives, providing a comparative overview of their cytotoxic potential. It is important to note that direct, systematic studies on a homologous series of this compound analogs are limited in the public domain; the presented data is from a range of structurally related imidazole compounds.

| Compound ID | Structure/Modification | Cell Line | Assay | IC50 (µM) | Reference |

| BZML | 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480 (colorectal) | MTT | 0.0274 | [1] |

| HCT116 (colorectal) | MTT | 0.0231 | [1] | ||

| Caco-2 (colorectal) | MTT | 0.0331 | [1] | ||

| Compound 20 | Imidazothiazole-benzimidazole derivative | A549 (lung) | MTT | 1.09 | [1] |

| Compound 10a/10g | Substituted Imidazoles | A375 (melanoma) | SRB | ~10 | [2] |

| B16 (melanoma) | SRB | ~10 | [2] | ||

| Kim-161 (5a) | Substituted Imidazole | T24 (urothelial) | MTT | 56.11 | [3] |

| Kim-111 (5b) | Substituted Imidazole | T24 (urothelial) | MTT | 67.29 | [3] |

Antimicrobial Activity

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents. Analogs of this compound have been investigated for their efficacy against a spectrum of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for various imidazole derivatives against selected microbial strains.

| Compound ID | Structure/Modification | Microbial Strain | MIC (µg/mL) | Reference |

| HL1 | Novel Imidazole Derivative | Staphylococcus aureus | 625 | [4] |

| MRSA | 1250 | [4] | ||

| HL2 | Novel Imidazole Derivative | Staphylococcus aureus | 625 | [4] |

| MRSA | 625 | [4] | ||

| Escherichia coli | 2500 | [4] | ||

| Pseudomonas aeruginosa | 2500 | [4] | ||

| Compound 1 | N-substituted imidazole 2-aldoxime | Enterococcus faecalis | 12.5 | [5] |

| Staphylococcus aureus | 12.5 | [5] | ||

| Escherichia coli | 12.5 | [5] | ||

| Compound 4 | N-substituted imidazole 2-aldoxime | Enterococcus faecalis | 12.5 | [5] |

| Staphylococcus aureus | 12.5 | [5] | ||

| Escherichia coli | 12.5 | [5] |

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of the biological activity of novel compounds. This section details the methodologies for key assays used to determine the cytotoxic and antimicrobial effects of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][6]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[1]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well plate.[4]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Imidazole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.[3] The PI3K/Akt/mTOR and ERK1/2 pathways are frequently implicated as targets of imidazole-based compounds.[3][9]

Caption: Putative mechanism of anticancer action for imidazole analogs.

Experimental and Logical Workflows

The discovery and evaluation of novel this compound analogs follow a structured workflow, from synthesis to biological characterization.

Caption: General workflow for the development of imidazole analogs.

This guide consolidates the current understanding of the biological activities of this compound analogs. The presented data and protocols offer a valuable resource for researchers in the field, aiming to facilitate the rational design and development of novel therapeutic agents based on this versatile chemical scaffold. Further focused studies on structure-activity relationships are warranted to fully exploit the therapeutic potential of this promising class of compounds.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria [mdpi.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-methyl-1H-imidazole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. This document details available spectroscopic data, outlines experimental protocols for its characterization, and presents visual representations of its structure and analytical workflows.

Molecular Structure

The molecular structure of this compound consists of a five-membered imidazole ring with a methyl group at the 4-position and a carbaldehyde (formyl) group at the 2-position. The presence of tautomerism in the imidazole ring, where the hydrogen atom can be attached to either nitrogen, can influence its spectroscopic properties.

Caption: Molecular structure of this compound.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. For comparative purposes, data for the isomeric 4-methyl-1H-imidazole-5-carbaldehyde are also included where available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the conjugated imidazole ring and the carbonyl group from the carbaldehyde results in characteristic absorption bands in the UV region.

| Compound | Solvent | λmax (nm) | Reference |

| This compound | 2% Methanol/Water | 217, 282 |

The absorption at 282 nm is likely due to the n→π* transition of the carbonyl group conjugated with the imidazole ring, while the peak at 217 nm can be attributed to π→π* transitions within the aromatic system.

Infrared (IR) Spectroscopy

| Compound Derivative of 4-methyl-1H-imidazole-5-carbaldehyde | Wavenumber (cm⁻¹) | Assignment (Tentative) | Reference |

| 1-Benzyl-4-methyl-imidazole-5-carbaldehyde (Isomer) | 3088, 2936, 2841 | C-H stretching | [1] |

| 1659 | C=O stretching (aldehyde) | [1] | |

| 1598 | C=C and C=N stretching | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. To date, specific and complete ¹H and ¹³C NMR data for this compound has not been published. However, data for the related isomer, 4-methyl-1H-imidazole-5-carbaldehyde, and its derivatives are available and can provide insights into the expected chemical shifts.

¹H NMR Data for Derivatives of 4-methyl-1H-imidazole-5-carbaldehyde (Isomer)

| Compound Derivative | Solvent | Chemical Shift (δ) ppm and Multiplicity | Reference |

| 1,4-dimethyl-imidazole-5-carbaldehyde | DMSO-d₆ | 9.76 (s, 1H, CHO), 7.73 (s, 1H, imidazole C-H), 3.60 (s, 3H, N-CH₃), 2.46 (s, 3H, C-CH₃) | [2] |

| 1-Benzyl-4-methyl-imidazole-5-carbaldehyde (main isomer) | CDCl₃ | 9.74 (s, 1H, CHO), 7.54-6.98 (m, 5H, Ar-H), 5.36 (s, 2H, N-CH₂), 2.43 (s, 3H, C-CH₃) | [1] |

| 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt | DMSO-d₆ | 9.94 (s, 1H, CHO), 9.14 (s, 1H, imidazolium C-H), 4.00 (s, 3H, N-CH₃), 3.79 (s, 3H, N-CH₃), 2.59 (s, 3H, C-CH₃) | [1] |

¹³C NMR Data

Explicit ¹³C NMR data for this compound is not currently available in published literature. For the isomer, 4-methyl-1H-imidazole-5-carbaldehyde, the PubChem database indicates that a spectrum is available from Wiley-VCH GmbH, though the specific chemical shifts are not listed in the entry.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

| Compound | Ionization Method | m/z | Assignment | Reference |

| This compound | Not specified | 110 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections provide generalized procedures for the spectroscopic analysis of this compound.

Sample Preparation for Spectroscopic Analysis

Caption: General workflow for spectroscopic sample preparation.

1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

2. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or a water-methanol mixture). From the stock solution, prepare a dilute solution of a known concentration to ensure the absorbance is within the linear range of the instrument (typically below 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a wavelength range of approximately 200-800 nm. Use a matched quartz cuvette containing the pure solvent as a reference.

3. FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Utilize a Fourier Transform Infrared spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

4. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The choice of mass spectrometer and ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) will depend on the desired information.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is introduced into a high vacuum and ionized by an electron beam. The mass spectrum is recorded over an appropriate m/z range.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow where information from different techniques is integrated to confirm the structure and purity of the compound.

Caption: Interrelation of spectroscopic techniques for structural elucidation.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. Further research is warranted to obtain and publish a complete set of experimental NMR and IR data to facilitate future studies on this compound and its derivatives.

References

physical and chemical properties of 4-methyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physical and Chemical Properties

The fundamental identifiers and physical properties of 4-methyl-1H-imidazole-2-carbaldehyde are summarized below. This data is primarily sourced from chemical suppliers.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 113825-16-4[][2] |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| Canonical SMILES | Cc1c[nH]c(C=O)n1 |

| InChI Key | AEYQOYLTLFOCHR-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Physical Form | Solid |

| Melting Point | 140-145 °C |

| Purity (Assay) | ≥95%[] |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. The following information has been inferred from related studies:

-

Mass Spectrometry: In studies of atmospheric chemistry, 4-methyl-imidazole-2-carbaldehyde has been identified as a product of the reaction between pyruvaldehyde and ammonium ions. These studies confirm its molecular weight with a detected molecular ion peak at an m/z of 110 (C₅H₆N₂O⁺).

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Specific ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the surveyed literature. Characterization would be required to establish definitive spectral data.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its principal functional groups: the imidazole ring and the aldehyde group.

-

Imidazole Ring: The imidazole ring is aromatic and possesses both a weakly acidic N-H proton and a basic sp²-hybridized nitrogen atom. It can participate in electrophilic substitution reactions and can be N-alkylated or N-acylated.

-

Aldehyde Group: The aldehyde at the C2 position is susceptible to nucleophilic attack and can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines (Schiff bases).

Information regarding the specific pKa, solubility, and long-term stability of this compound is not available.

Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, the synthesis of substituted imidazoles is well-established and generally follows several classical methods, any of which could potentially be adapted.

General Synthetic Approaches for Imidazole Rings:

-

Debus Synthesis: This method involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. For the target molecule, a substituted glyoxal would be required.

-

Radiszewski Synthesis: Similar to the Debus synthesis, this involves a dicarbonyl compound, an aldehyde, and ammonia.

-

Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent reacting with an aldimine.

Without a documented synthesis, a specific experimental workflow cannot be provided. Researchers seeking to prepare this compound would need to undertake a research and development effort, likely starting from a pre-formed methyl-imidazole core followed by formylation at the C2 position, or by constructing the ring from acyclic precursors.

Applications in Drug Development and Signaling Pathways

The imidazole moiety is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes. It is a key component of many approved drugs.

However, there is currently no available information in the scientific or patent literature that links This compound to any specific biological activity, drug development program, or signaling pathway. Its commercial availability suggests it is used as a chemical building block for the synthesis of more complex molecules.

Visualization of Logical Relationships

The core requirements for this guide include the generation of diagrams for signaling pathways or experimental workflows using Graphviz. Due to the lack of published, detailed experimental protocols for the synthesis of this compound and the absence of any information regarding its involvement in biological signaling pathways, it is not possible to generate a meaningful and accurate diagram that meets the technical specifications of the request. A diagram of a generalized and non-specific imidazole synthesis would not accurately represent a validated process for this particular molecule.

Safety Information

Based on supplier safety data, this compound should be handled with care. The following table summarizes its GHS hazard classifications.

Table 3: GHS Hazard Information

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Signal Word | Warning |

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily available chemical intermediate. This guide has consolidated the known physical properties and safety information for this compound. However, a significant gap exists in the scientific literature concerning its detailed chemical properties, validated synthetic protocols, comprehensive spectroscopic data, and biological applications. Professionals in research and drug development should consider this compound as a starting material for which full characterization and exploration of biological activity have yet to be publicly documented. Any use of this compound would necessitate initial analytical verification and characterization.

References

Tautomerism and Stability of 4-methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stability of 4-methyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes current understanding based on spectroscopic and computational studies of this molecule and its close analogs, offering insights into its structural dynamics and the factors governing its chemical behavior.

Introduction to Tautomerism in Imidazole Derivatives

Imidazole and its derivatives are well-known for exhibiting annular tautomerism, a form of prototropic tautomerism where a proton can migrate between the two nitrogen atoms of the imidazole ring. This dynamic equilibrium results in the coexistence of two or more tautomeric forms. For this compound, the primary tautomeric equilibrium involves two key structures: This compound and 5-methyl-1H-imidazole-2-carbaldehyde .

The position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical and physical properties, including reactivity, polarity, and biological activity. Understanding the factors that influence the stability of each tautomer is therefore of paramount importance in the design and development of new chemical entities based on this scaffold.

Tautomeric Forms of this compound

The two principal tautomers of this compound are depicted below. The equilibrium between these forms is typically rapid in solution.

Caption: Annular tautomerism of this compound.

Factors Influencing Tautomer Stability

The relative stability of the 4-methyl and 5-methyl tautomers is influenced by a combination of electronic and steric effects of the substituents, as well as environmental factors such as the solvent and physical state (solution vs. solid).

Electronic and Steric Effects

The electron-donating nature of the methyl group and the electron-withdrawing nature of the carbaldehyde group play a significant role in determining the preferred tautomeric form. Computational studies on related imidazole derivatives suggest that the interplay of these electronic effects can lead to a fine energy balance between the tautomers.

Solvent Effects

The polarity of the solvent can significantly impact the tautomeric equilibrium. Polar solvents may stabilize one tautomer over the other through hydrogen bonding and other intermolecular interactions. For instance, in studies of analogous 2-phenyl-1H-imidazole-4(5)-carbaldehydes, the solvent was shown to influence the energy difference between the tautomers.[1]

Solid-State Effects

In the solid state, crystal packing forces and intermolecular hydrogen bonding can "lock" the molecule into a specific tautomeric form or, in some cases, allow for the co-existence of both tautomers within the crystal lattice.[1] Solid-state NMR is a powerful technique to investigate tautomerism in the crystalline phase.

Quantitative Analysis of Tautomer Stability

While specific quantitative data for this compound is not extensively reported, data from closely related 2-phenyl-1H-imidazole-4(5)-carbaldehydes provide valuable insights. Density Functional Theory (DFT) calculations are a common method to estimate the relative stabilities of tautomers.

Table 1: Calculated Energy Differences for Tautomers of Analogous Imidazole Carbaldehydes

| Compound Class | Tautomer 1 | Tautomer 2 | Calculated Energy Difference (kcal/mol) - Gas Phase | Calculated Energy Difference (kcal/mol) - DMSO |

| 2-phenyl-1H-imidazole-4(5)-carbaldehydes | 2-phenyl-1H-imidazole-4-carbaldehyde | 2-phenyl-1H-imidazole-5-carbaldehyde | 2.510–3.059 | < 1.20 |

Data adapted from studies on 2-phenyl substituted imidazoles.[1][2] These calculations suggest that in the gas phase, one tautomer is significantly more stable, but in a polar solvent like DMSO, the energy difference is much smaller, indicating that both tautomers can be present in solution at room temperature.[1]

Experimental Protocols for Tautomerism Studies

The investigation of tautomeric equilibria in imidazole derivatives relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for studying tautomerism in solution and the solid state.

-

Solution-State NMR: In solution, fast tautomerization on the NMR timescale can lead to averaged signals, making full structural assignment challenging.[1] However, low-temperature NMR experiments can sometimes "freeze out" the individual tautomers.

-

Solid-State (CP-MAS) NMR: 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is particularly useful for characterizing tautomers in the solid state, as it provides well-resolved spectra where signals from coexisting tautomers can be distinguished.[1]

-

13C NMR Chemical Shift Analysis: The difference in the 13C NMR chemical shifts of the C4 and C5 carbons of the imidazole ring can be a diagnostic indicator of the predominant tautomeric state.[3][4] A larger difference is often associated with the 4-substituted tautomer, while a smaller difference suggests a higher population of the 5-substituted form.[3]

Experimental Workflow for NMR Analysis:

Caption: Generalized workflow for the NMR-based investigation of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the electronic structure of the molecule that accompany tautomerization. The different tautomers may exhibit distinct absorption maxima. For instance, imidazole-2-carbaldehyde has a characteristic absorption peak at 280 nm.[5] Changes in this peak under different solvent conditions or pH can provide evidence of a shift in the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations, particularly DFT, are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.

Computational Workflow:

Caption: A typical workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, influencing its properties and potential applications. While this molecule itself has not been the subject of exhaustive dedicated studies, a clear understanding of its tautomeric behavior can be constructed from the extensive research on analogous imidazole carbaldehydes. A combined approach utilizing high-resolution NMR spectroscopy and DFT calculations is the most powerful strategy for elucidating the tautomeric preferences of this compound under various conditions. For drug development professionals and researchers, a thorough characterization of the tautomeric equilibrium is an essential step in understanding structure-activity relationships and ensuring the consistent performance of materials based on this versatile chemical scaffold.

References

- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Aldehyde Group in 4-methyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde functional group in 4-methyl-1H-imidazole-2-carbaldehyde. This versatile heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science. Its reactivity is centered around the electrophilic carbon of the aldehyde, which readily participates in a variety of nucleophilic addition and condensation reactions. The proximity and electronic influence of the 4-methyl and the imidazole ring system modulate this reactivity.

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound is the primary site for a range of chemical transformations, enabling the synthesis of a diverse array of derivatives. The principal reactions include Schiff base formation, Knoevenagel condensation, Wittig olefination, reduction to an alcohol, oxidation to a carboxylic acid, and decarbonylation.

Key Reactions and Experimental Protocols

Schiff Base Formation

The reaction of this compound with primary amines yields Schiff bases (imines). These reactions are typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol. The resulting Schiff bases are often stable, crystalline solids and can serve as ligands for the synthesis of metal complexes with potential biological activities.

Experimental Protocol: Synthesis of a Schiff Base Derivative

A general procedure for the synthesis of a Schiff base from an imidazole-2-carboxaldehyde and an amino acid, such as L-phenylalanine, involves dissolving equimolar amounts of the two reactants in a suitable solvent like methanol. The mixture is then refluxed for several hours. Upon cooling, the Schiff base product precipitates and can be collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.[1]

The formation of thiosemicarbazones is another important condensation reaction. This is achieved by reacting the aldehyde with thiosemicarbazide, typically in an equimolar ratio.[2] These derivatives are of particular interest due to their wide range of biological activities.[2]

Experimental Protocol: Synthesis of 4-methyl-5-imidazolecarboxaldehyde thiosemicarbazone

The following diagram illustrates the general workflow for the synthesis and subsequent complexation of Schiff bases derived from this compound.

References

Synthesis of Novel Heterocyclic Compounds from 4-Methyl-1H-imidazole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes to novel heterocyclic compounds utilizing 4-methyl-1H-imidazole-2-carbaldehyde as a versatile starting material. The methodologies detailed herein are based on established chemical transformations, offering a foundation for the exploration and development of new chemical entities with potential therapeutic applications. While the experimental data presented is primarily derived from studies on the analogous 4-methyl-1H-imidazole-5-carbaldehyde, the principles and procedures are readily adaptable for the 2-carbaldehyde isomer due to their chemical similarities.

Core Synthetic Strategies and Data

The primary synthetic transformations of this compound involve modifications at both the imidazole ring nitrogen and the carbaldehyde functional group. These reactions open avenues to a diverse range of heterocyclic systems.

N-Alkylation of the Imidazole Ring

The nitrogen atom of the imidazole ring can be readily alkylated to introduce various substituents. This is typically achieved by deprotonation of the N-H group with a strong base, followed by nucleophilic substitution with an appropriate alkyl halide.

Table 1: Synthesis of N-Alkylated 4-Methylimidazole-5-carbaldehyde Derivatives

| Product | Alkylating Agent | Yield (%) |

| 1-benzyl-4-methyl-1H-imidazole-5-carbaldehyde | Benzyl chloride | 71 |

| 4-methyl-1-(naphthalen-1-ylmethyl)-1H-imidazole-5-carbaldehyde | 1-(chloromethyl)naphthalene | 39 |

Data derived from the synthesis starting with 4-methyl-1H-imidazole-5-carbaldehyde and is expected to be comparable for the 2-carbaldehyde isomer.[1]

Synthesis of Fused Heterocyclic Systems

The carbaldehyde group serves as a key functional handle for the construction of fused heterocyclic systems, such as benzoxazoles, benzothiazoles, and benzoimidazoles. This is generally accomplished through a two-step process involving initial condensation with a difunctional nucleophile, followed by cyclization.

Table 2: Synthesis of Benzofused Heterocycles from 4-Methyl-1H-imidazole-5-carbaldehyde

| Product | Reagents | Yield (%) |

| 2-(4-methyl-1H-imidazol-5-yl)benzo[d]oxazole | 2-aminophenol, Lead tetraacetate | Not specified |

| 2-(4-methyl-1H-imidazol-5-yl)benzo[d]thiazole | 2-aminothiophenol | Not specified |

| 2-(4-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole | o-phenylenediamine | 59 |

Data derived from the synthesis starting with 4-methyl-1H-imidazole-5-carbaldehyde and is expected to be comparable for the 2-carbaldehyde isomer.[2]

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic transformations.

General Procedure for N-Alkylation

To a solution of this compound in a suitable aprotic solvent such as DMF, an equimolar amount of a strong base (e.g., NaH) is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for complete deprotonation. Subsequently, an equimolar amount of the desired alkyl halide is added, and the reaction is stirred at room temperature for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 2-(4-methyl-1H-imidazol-2-yl)benzo[d]oxazole

A mixture of this compound (1 equivalent) and 2-aminophenol (1 equivalent) in ethanol is refluxed for 24 hours.[2] The resulting intermediate, 2-((4-methyl-1H-imidazol-2-yl)methyleneamino)phenol, is then dissolved in acetic acid. To this solution, lead tetraacetate (1.3 equivalents) is added, and the mixture is stirred at 45-50 °C for 24 hours.[2] After cooling, the reaction mixture is processed to isolate the final product, which can be purified by crystallization.

Synthesis of 2-(4-methyl-1H-imidazol-2-yl)benzo[d]thiazole

This compound (1 equivalent) and 2-aminothiophenol (1 equivalent) are refluxed in ethanol for 1 hour.[2] The reaction is monitored by TLC. Upon completion and cooling, the product, 2-(4-methyl-1H-imidazol-2-yl)benzo[d]thiazole, often crystallizes directly from the reaction mixture and can be collected by filtration.

Synthesis of 2-(4-methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole

A solution of this compound (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol is refluxed. The intermediate Schiff base is formed, which then undergoes oxidative cyclization in the presence of an oxidizing agent to yield the final product. The product can be purified by crystallization, yielding a light yellow solid.[2]

Visualized Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described.

References

An In-depth Technical Guide to the Coordination Chemistry of 4-methyl-1H-imidazole-2-carbaldehyde and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of imidazole-based carbaldehydes, with a specific focus on 4-methyl-1H-imidazole-2-carbaldehyde and its closely related parent compound, imidazole-2-carboxaldehyde. Due to the limited specific research on this compound, this guide leverages the extensive studies on imidazole-2-carboxaldehyde to infer and discuss its coordination behavior, synthesis of its metal complexes, and potential applications.

Introduction to Imidazole-Based Ligands in Coordination Chemistry

Imidazole and its derivatives are fundamental five-membered heterocyclic rings that play a crucial role in the field of coordination chemistry.[1] The presence of two nitrogen atoms, one of which can act as a hydrogen bond donor and both as coordination sites, allows for a diverse range of coordination modes.[2] The introduction of a carbaldehyde group at the 2-position of the imidazole ring, as in imidazole-2-carboxaldehyde and its methylated analogs, creates a versatile ligand scaffold. These ligands can coordinate directly to metal ions or, more commonly, can be derivatized into Schiff base ligands.

Schiff bases derived from imidazole-2-carboxaldehyde are often multidentate, coordinating to metal centers through the imine nitrogen and one of the imidazole ring nitrogens.[3] This chelation leads to the formation of stable metal complexes with a variety of geometries.[4] The resulting coordination compounds have been extensively investigated for their potential applications in catalysis, materials science, and particularly in medicinal chemistry, where they have shown promise as antimicrobial and anticancer agents.[5][6] The methyl group in this compound is expected to influence the electronic properties and steric hindrance of the ligand, potentially tuning the properties of the resulting metal complexes.

Synthesis of Schiff Base Ligands and Metal Complexes

The most common approach to studying the coordination chemistry of imidazole aldehydes is through the synthesis of their Schiff base derivatives. This typically involves the condensation reaction of the aldehyde with a primary amine.

General Experimental Protocol for Schiff Base Ligand Synthesis

The synthesis of a Schiff base ligand from an imidazole-2-carboxaldehyde derivative generally follows this procedure:

-

Dissolution of Reactants: The imidazole-2-carboxaldehyde derivative (e.g., imidazole-2-carboxaldehyde) and a primary amine (e.g., L-phenylalanine, 4-aminoantipyrine) are dissolved in a suitable solvent, typically methanol or ethanol.[7]

-

Reaction: The solutions are mixed and stirred, often at room temperature or with gentle heating, for a period ranging from a few hours to overnight.[7] In some cases, a catalytic amount of acid or base may be added to facilitate the reaction.

-

Isolation and Purification: The resulting Schiff base ligand may precipitate out of the solution upon cooling or after partial solvent removal. The solid product is then collected by filtration, washed with a cold solvent, and can be purified by recrystallization.[7]

General Experimental Protocol for Metal Complex Synthesis

The synthesized Schiff base ligand can then be used to form metal complexes:

-

Ligand Solution Preparation: The Schiff base ligand is dissolved in an appropriate solvent, such as methanol or ethanol.[4]

-

Metal Salt Addition: A solution of a metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in the same solvent is added dropwise to the ligand solution with constant stirring.[4]

-

Complex Formation: The reaction mixture is typically stirred and may be refluxed for several hours to ensure complete complexation.

-

Isolation of the Complex: The solid metal complex that forms is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried under vacuum.

Quantitative Data on Related Metal Complexes

The following tables summarize key quantitative data from studies on metal complexes of Schiff bases derived from imidazole-2-carboxaldehyde. This data provides a benchmark for the expected properties of complexes with this compound.

Table 1: Selected Infrared Spectroscopy Data (cm⁻¹) for Imidazole-2-carboxaldehyde Schiff Base Complexes

| Complex | ν(C=N) (Azomethine) | ν(C=N) (Imidazole) | Reference |

| Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine | 1637 | 1591 | [4] |

| Co(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine | 1610 | 1575 | [4] |

| Ni(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine | 1612 | 1573 | [4] |

| Cu(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine | 1615 | 1570 | [4] |

| Zn(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine | 1614 | 1572 | [4] |

Table 2: Molar Conductance and Magnetic Moment Data for Imidazole-2-carboxaldehyde Schiff Base Complexes

| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

| Co(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine | 12 | 4.98 | Octahedral | [4] |

| Ni(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine | 10 | 3.12 | Octahedral | [4] |

| Cu(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine | 15 | 1.92 | Octahedral | [4] |

| Zn(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine | 8 | Diamagnetic | Octahedral | [4] |

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the general workflow for the investigation of imidazole aldehyde coordination chemistry and the logical relationships in their potential applications.

Caption: General workflow for the synthesis and characterization of metal complexes.

Caption: Logical relationships in the development of applications.

Potential Applications in Drug Development

The imidazole moiety is a key component in many biologically active molecules.[5] Metal complexes of Schiff bases derived from imidazole-2-carboxaldehyde have demonstrated significant potential in drug development.

-

Antimicrobial Activity: Many studies have shown that the metal complexes of these ligands exhibit enhanced antimicrobial activity compared to the free ligands.[7] This is often attributed to the chelation theory, where the coordination of the metal ion reduces the polarity of the metal and increases the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.

-

Anticancer Activity: Several coordination complexes of imidazole-based Schiff bases have been screened for their cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action is often proposed to involve the interaction of the complex with DNA, leading to cleavage and inhibition of cell proliferation.[3]

The introduction of a methyl group at the 4-position of the imidazole ring in this compound could potentially modulate these biological activities by altering the steric and electronic properties of the resulting metal complexes. Further research in this specific area is warranted to explore these possibilities.

Conclusion

The coordination chemistry of this compound, while not extensively documented, can be largely inferred from the rich literature on its parent compound, imidazole-2-carboxaldehyde. The formation of Schiff base ligands and their subsequent complexation with various transition metals yield stable complexes with diverse geometries and interesting physicochemical properties. These compounds are of significant interest to researchers in drug development due to their demonstrated antimicrobial and anticancer activities. This guide provides a foundational understanding and detailed protocols to encourage further investigation into the specific coordination chemistry and biological potential of this compound.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. saudijournals.com [saudijournals.com]

Methodological & Application

Application Note: Protocols for N-Alkylation of 4-methyl-1H-imidazole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of imidazole rings is a fundamental transformation in medicinal chemistry and drug development. The resulting N-substituted imidazoles are key structural motifs in numerous biologically active compounds. This document provides detailed protocols for the N-alkylation of 4-methyl-1H-imidazole-2-carbaldehyde, a versatile building block in organic synthesis. Two primary methods are presented: a classical approach using alkyl halides with a base and the Mitsunobu reaction for coupling with alcohols.

The N-alkylation of unsymmetrically substituted imidazoles, such as this compound, can potentially yield two regioisomers. The regioselectivity is often influenced by factors like steric hindrance and the specific reaction conditions employed.[1][2] Generally, alkylation tends to favor the less sterically hindered nitrogen atom.

Experimental Protocols

Protocol 1: N-Alkylation using an Alkyl Halide and Base

This protocol describes a common and effective method for N-alkylation using an alkyl halide as the alkylating agent and a base to deprotonate the imidazole nitrogen. The choice of base and solvent is critical for reaction efficiency.[3] Stronger bases like sodium hydride (NaH) ensure complete deprotonation, while milder bases like potassium carbonate (K₂CO₃) can offer better control.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Alkylating agent (e.g., alkyl halide) (1.1 - 1.2 equiv)

-

Base: Sodium hydride (NaH, 60% dispersion in oil) (1.1 equiv) OR Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure using Sodium Hydride in DMF:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equiv) portion-wise.

-

Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]

-

Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times may vary depending on the alkylating agent's reactivity.

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Procedure using Potassium Carbonate in Acetonitrile:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).[4]

-

Solvent Addition: Add anhydrous acetonitrile.

-

Addition of Alkylating Agent: Add the alkylating agent (1.2 equiv) to the stirred suspension at room temperature.[5]

-

Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C to increase the reaction rate.[4]

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once complete, filter off the potassium carbonate and wash the solid with acetonitrile.

-

Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[4]

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is an alternative method for N-alkylation that utilizes an alcohol instead of an alkyl halide. It proceeds under mild conditions and is particularly effective for sterically demanding substrates.[1][6] The reaction involves the condensation of an acidic component (the imidazole) with an alcohol in the presence of a phosphine and an azodicarboxylate.[6]

Materials:

-

This compound (1.0 equiv)

-

Alcohol (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

-

Anhydrous Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere.[1]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DIAD or DEAD (1.5 equiv) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress by TLC.

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: Purify the residue directly by column chromatography to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.[1]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various imidazole derivatives, which can be adapted for this compound.

| Entry | Alkylating Agent | Base / Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ethyl bromoacetate | K₂CO₃ | CH₃CN | 60 | 1 | 85 | [4] |

| 2 | Ethyl bromoacetate | KOH | CH₃CN | 60 | 1 | 70 | [4] |

| 3 | 4-Bromobutanenitrile | K₂CO₃ | CH₃CN | 60 | 1 | 85 | [4] |

| 4 | Allyl bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | [4] |

| 5 | Benzyl bromide | NaH | DMF | RT | 20 | 71-85 | [7] |

| 6 | Various Alcohols | PPh₃ / DIAD | THF | 0 to RT | 12-24 | Varies | [1] |